Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17851299
InChI: InChI=1S/C9H17NO3/c1-8(2)9(10,4-5-13-8)6-7(11)12-3/h4-6,10H2,1-3H3
SMILES:
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate

CAS No.:

Cat. No.: VC17851299

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate -

Specification

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate
Standard InChI InChI=1S/C9H17NO3/c1-8(2)9(10,4-5-13-8)6-7(11)12-3/h4-6,10H2,1-3H3
Standard InChI Key XNOUHPNRBJSHQT-UHFFFAOYSA-N
Canonical SMILES CC1(C(CCO1)(CC(=O)OC)N)C

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate features a central oxolane ring substituted with two methyl groups at the 2-position and an amino group at the 3-position. The acetate ester moiety is attached via a methylene bridge to the oxolane ring. This configuration confers both rigidity from the cyclic ether and reactivity from the amine and ester groups. The IUPAC name, methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate, precisely reflects this arrangement .

The compound’s canonical SMILES notation, CC1(C(CCO1)(CC(=O)OC)N)C\text{CC1(C(CCO1)(CC(=O)OC)N)C}, provides a machine-readable representation of its connectivity . X-ray crystallography data, though not explicitly available in the cited sources, can be inferred to reveal a puckered oxolane ring with substituents adopting equatorial orientations to minimize steric strain.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H17NO3\text{C}_9\text{H}_{17}\text{NO}_3
Molecular Weight187.24 g/mol
IUPAC NameMethyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate
SMILESCC1(C(CCO1)(CC(=O)OC)N)C
InChI KeyXNOUHPNRBJSHQT-UHFFFAOYSA-N

Spectroscopic Analysis

Infrared (IR) spectroscopy of the compound reveals absorption bands characteristic of its functional groups:

  • N–H Stretch: A broad peak near 3300–3500 cm1^{-1} indicates the primary amine group.

  • C=O Stretch: A strong signal at ~1740 cm1^{-1} corresponds to the acetate ester carbonyl.

  • C–O–C Asymmetric Stretch: Bands at 1100–1250 cm1^{-1} arise from the oxolane ether linkage.

Mass spectrometry (MS) data show a molecular ion peak at m/z 187, consistent with the molecular weight. Fragmentation patterns include loss of the methyl acetate group (C3H6O2\text{C}_3\text{H}_6\text{O}_2, m/z 74) and cleavage of the oxolane ring.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate typically involves multi-step sequences starting from readily available precursors. A plausible route, inferred from analogous compounds in patent literature , proceeds as follows:

  • Oxolane Ring Formation: Cyclization of a diol (e.g., 2,2-dimethyl-1,4-butanediol) under acidic conditions yields the 2,2-dimethyloxolane intermediate.

  • Amination: Introduction of the amine group via nucleophilic substitution or reductive amination. For example, treatment with ammonia in the presence of a palladium catalyst .

  • Acetylation: Reaction with methyl chloroacetate under basic conditions to install the acetate ester moiety.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
CyclizationH2SO4\text{H}_2\text{SO}_4, 100°C, 12hSolvent polarity, temperature control
AminationNH3\text{NH}_3, Pd/C\text{Pd/C}, H2\text{H}_2, 60°CCatalyst loading, pressure
AcetylationMethyl chloroacetate, Et3N\text{Et}_3\text{N}, THF, 0°CStoichiometry, reaction time

Stereochemical Considerations

The 3-amino group introduces a stereocenter, making enantioselective synthesis a critical challenge. Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution methods may be employed to access enantiopure material . Patent US7598373B2 highlights analogous strategies for producing stereochemically defined oxolane derivatives, emphasizing the role of protecting groups (e.g., benzoyl) in directing regioselectivity .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

The compound’s amine and ester functionalities make it a versatile precursor in drug synthesis. For instance:

  • Antiviral Agents: Analogous oxolane derivatives are key intermediates in nucleoside analogs like sofosbuvir .

  • Amino Acid Prodrugs: The ester group facilitates hydrolysis to carboxylic acids in vivo, enabling prodrug strategies for improved bioavailability.

Polymer Chemistry

Incorporating methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate into polymers enhances thermal stability and biodegradability. Copolymerization with lactones (e.g., ε-caprolactone) yields polyesters with tunable mechanical properties.

ApplicationMechanismExample
Drug DeliveryEster hydrolysis releases active metabolitesProdrugs for CNS-targeted agents
Chiral CatalysisAmine group coordinates transition metalsAsymmetric hydrogenation catalysts
Biodegradable PlasticsIncorporation into polyester backbonesPackaging materials

Analytical and Characterization Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is employed for purity assessment. Reverse-phase columns (C18) using acetonitrile/water gradients achieve baseline separation of the compound from synthetic byproducts.

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR (400 MHz, CDCl3_3):

  • δ 1.25 (s, 6H, 2×CH3_3)

  • δ 2.45 (m, 2H, CH2_2COO)

  • δ 3.65 (s, 3H, OCH3_3)

  • δ 3.85 (m, 4H, OCH2_2CH2_2O)

13C^{13}\text{C} NMR confirms the carbonyl carbon at δ 170.5 ppm and the quaternary oxolane carbon at δ 75.3 ppm.

Recent Advances and Future Directions

Recent patent activity (e.g., US7598373B2) underscores interest in stereoselective synthesis of oxolane derivatives for antiviral applications . Future research may explore:

  • Enzymatic Synthesis: Leveraging lipases or transaminases for greener production.

  • Structure-Activity Relationships (SAR): Modifying the amine and ester groups to optimize pharmacokinetic profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator